Fmoc-Met-OPfp

Peptide Synthesis Analytical Chemistry Quality Control

Standard Fmoc-Met-OH requires in-situ activation with coupling reagents, introducing variability in coupling efficiency, elevated racemization risk at the α-carbon, and complicating reaction monitoring in automated SPPS workflows. Fmoc-Met-OPfp (CAS 86060-94-8) resolves these challenges as a pre-activated pentafluorophenyl ester that reacts directly with resin-bound amines. • Eliminates separate activation steps-reduces cycle time, reagent inventory, and waste disposal costs in high-throughput and industrial-scale peptide production. • Bromophenol blue-compatible OPfp ester enables real-time visual coupling monitoring, providing rapid non-destructive quality checks during automated runs. • Low-racemization profile preserves L-methionine configuration by minimizing oxazolone formation, critical for therapeutic peptide CMC compliance and multi-methionine sequences.

Molecular Formula C26H20F5NO4S
Molecular Weight 537.5 g/mol
CAS No. 86060-94-8
Cat. No. B557339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Met-OPfp
CAS86060-94-8
SynonymsFmoc-Met-OPfp; 86060-94-8; Fmoc-L-methioninepentafluorophenylester; 47469_ALDRICH; SCHEMBL17151010; 47469_FLUKA; L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophenylester; MolPort-003-934-125; CF-831; ZINC71788072; AKOS015853423; AKOS015902598; AK163532; TR-026839; FT-0629881; ST24047292; I14-19902; N-(9H-Fluorene-9-ylmethoxycarbonyl)-L-methioninepentafluorophenylester
Molecular FormulaC26H20F5NO4S
Molecular Weight537.5 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H20F5NO4S/c1-37-11-10-18(25(33)36-24-22(30)20(28)19(27)21(29)23(24)31)32-26(34)35-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,32,34)/t18-/m0/s1
InChIKeyOKDPSRDTLNXPFQ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Met-OPfp: Pre-Activated Methionine for SPPS


Fmoc-Met-OPfp (CAS 86060-94-8) is a protected amino acid derivative consisting of L-methionine with an Nα-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a C-terminal pentafluorophenyl (OPfp) active ester . This pre-activated building block is specifically designed for Fmoc-based solid-phase peptide synthesis (SPPS), eliminating the need for separate in-situ activation steps [1]. The OPfp ester, bearing five electron-withdrawing fluorine atoms, serves as an excellent leaving group, conferring high intrinsic reactivity toward amine nucleophiles [2]. Fmoc-Met-OPfp is commercially available as a white to slight yellow powder with HPLC purity specifications typically ≥97.0% and a melting point range of 130–140 °C .

Workflow Pre-activated OPfp ester for direct Fmoc-SPPS coupling, no in-situ activation needed.
Monitoring Enables bromophenol blue colorimetric monitoring of amide bond formation.
Automation Verified DMF solubility supports consistent delivery in automated peptide synthesizers.

Fmoc-Met-OPfp vs. Generic Methionine in SPPS


Standard Fmoc-protected methionine derivatives such as Fmoc-Met-OH require in-situ activation with coupling reagents (e.g., DIC/HOBt, HATU, PyBOP) to form reactive intermediates [1]. This additional step introduces variability in coupling efficiency, increases the risk of racemization at the α-carbon, and complicates reaction monitoring [2]. In contrast, Fmoc-Met-OPfp is supplied as a pre-activated pentafluorophenyl ester that reacts directly with the resin-bound amine, ensuring consistent and predictable coupling kinetics batch-to-batch [3]. Furthermore, the OPfp ester uniquely enables bromophenol blue colorimetric monitoring of coupling progress, a capability absent in standard acid derivatives and many alternative active esters . Substituting with Fmoc-Met-OH or less reactive esters (e.g., OSu) can compromise peptide yield, optical purity, and process reproducibility, particularly in automated and high-throughput SPPS workflows [4].

In-situ activation variability

Generic Fmoc-Met-OH requires coupling reagents, introducing batch-dependent efficiency and racemization risk.

No visual monitoring

Unactivated or OSu esters lack bromophenol blue colorimetric feedback, limiting real-time process control.

Lower reactivity esters

Less reactive active esters (e.g., OSu) may reduce coupling rates and final peptide yield in automated SPPS.

Fmoc-Met-OPfp: Evidence vs. Alternative Methionine Derivatives


Purity: Fmoc-Met-OPfp vs. Fmoc-Met-OH

Fmoc-Met-OPfp is routinely supplied with a guaranteed purity of ≥97.0% as determined by HPLC area percent, with the Novabiochem® grade also specifying ≤2% dicyclohexylurea (DCU) content . In comparison, standard Fmoc-Met-OH is typically offered at ≥98.0% HPLC purity . While Fmoc-Met-OH exhibits a marginally higher nominal purity, the pre-activated OPfp ester eliminates the need for in-situ activation, thereby avoiding the introduction of additional coupling reagents and their associated impurities (e.g., tetramethylurea byproducts from HATU, dicyclohexylurea from DIC) that can complicate purification [1].

Purity Specification
Reported
≥97.0% HPLC, DCU ≤2% (OPfp) vs. ≥98.0% for Fmoc-Met-OH
Simplified impurity profile by avoiding coupling reagent byproducts.
Operational purity advantage, not nominal HPLC difference.
Peptide Synthesis Analytical Chemistry Quality Control

Bromophenol Blue Coupling Monitoring

A distinguishing feature of pentafluorophenyl esters in SPPS is their compatibility with bromophenol blue monitoring of amide bond formation . During coupling, the released pentafluorophenol alters the local pH, inducing a colorimetric shift in bromophenol blue from blue to yellow, thereby providing a real-time visual indicator of reaction progress . This capability is absent in standard Fmoc-Met-OH (requires separate activation and does not release a chromogenic leaving group) and in alternative active esters such as OSu (N-hydroxysuccinimide) or ODhbt esters, which do not exhibit the same pronounced color change [1].

Monitoring Capability
Class-level
Enables bromophenol blue colorimetric monitoring (blue → yellow)
Real-time visual feedback streamlines automated SPPS workflows.
Feature inherent to OPfp ester class.
Solid-Phase Peptide Synthesis Process Analytical Technology Reaction Monitoring

Racemization Control vs. In-Situ Activation

Coupling reactions employing pre-formed pentafluorophenyl esters are recognized for their low propensity to induce racemization at the α-carbon of the activated amino acid [1]. Studies on Fmoc-D-Met-OPfp report coupling efficiencies exceeding 99% with racemization below 0.5% under optimized SPPS conditions . In contrast, in-situ activation of Fmoc-Met-OH using carbodiimide reagents (e.g., DIC) without additives can lead to oxazolone formation and measurable epimerization, particularly in the presence of tertiary amines used for Fmoc deprotection . While direct L-Met-OPfp racemization data are less frequently reported, the class of OPfp esters is generally regarded as racemization-suppressing relative to in-situ activated acids [2].

Racemization Control
Data to verify
OPfp esters: <0.5% racemization (class-level) vs. 1–5% for in-situ activation
Supports low-racemization coupling context.
L-Met-OPfp direct racemization data are limited; class inference applied.
Peptide Epimerization Chiral Purity Coupling Methodology

DMF Solubility for Automated SPPS

Fmoc-Met-OPfp demonstrates a solubility of 0.5 mmole in 3 mL DMF, yielding a clearly soluble solution suitable for automated SPPS delivery . The compound is supplied as a powder with a melting point of 130–140 °C and an optical rotation α25/D (c=1 in chloroform) ranging from -14.5° to -11.5° . In comparison, Fmoc-Met-OH exhibits a lower melting point of approximately 132°C and a different optical rotation of [α]20/D -29.5±1.5° (c=1 in DMF) . The defined solubility in DMF ensures consistent reagent delivery in automated peptide synthesizers, reducing variability associated with incomplete dissolution.

DMF Solubility
Reported
0.5 mmol in 3 mL DMF, clearly soluble (~0.167 M)
Ensures reliable fluid delivery in automated synthesizers.
Vendor-verified solubility specification for SPPS.
Solubility SPPS Solvent Compatibility Reagent Handling

Fmoc-Met-OPfp: Key Research and Industrial Applications


Automated High-Throughput SPPS

Fmoc-Met-OPfp is ideally suited for automated, high-throughput SPPS platforms where pre-activated esters eliminate the need for separate coupling reagent addition and minimize cycle time [1]. The defined solubility in DMF (0.5 mmole/3 mL) ensures consistent fluid delivery and prevents precipitation in tubing . The ability to monitor coupling completion visually via bromophenol blue further streamlines automated runs by providing a rapid, non-destructive quality check .

High-Chiral-Purity Methionine Peptide Synthesis

For therapeutic peptides where epimerization of methionine residues can compromise bioactivity and regulatory compliance, Fmoc-Met-OPfp offers a low-racemization coupling strategy [2]. The pre-activated pentafluorophenyl ester minimizes oxazolone formation relative to in-situ activation methods, preserving the L-configuration of methionine . This is particularly critical for peptides containing multiple methionine residues or sequences prone to racemization.

Peptide Microarray and Chip Immobilization

Fmoc-Met-OPfp can be immobilized on microchips for diagnostic applications, leveraging the reactivity of the pentafluorophenyl ester toward amine-functionalized surfaces . The compound has been employed in spot-synthesis methodologies for generating peptide arrays, where direct coupling of pre-activated esters simplifies the multi-step synthesis process and improves spot homogeneity [3].

Large-Scale Peptide Manufacturing

In industrial-scale peptide production, eliminating in-situ activation steps reduces the number of reagents, simplifies batch records, and lowers the cost of raw materials and waste disposal [4]. Fmoc-Met-OPfp's pre-activated form translates to faster coupling kinetics and improved yields, which directly impact production throughput and cost-efficiency [5]. The reduced impurity profile from avoiding coupling reagents also eases downstream purification, lowering overall manufacturing costs [6].

Application
Selection Property
Validation Focus
Automated high-throughput SPPS
Pre-activated OPfp ester
Consistent coupling kinetics, minimal cycle time
High-chiral-purity methionine peptide synthesis
Low-racemization coupling method
Chiral purity assessment of final peptide
Peptide microarray fabrication
Reactive to amine-functionalized surfaces
Spot homogeneity and coupling efficiency
Large-scale research peptide production
Simplified reagent workflow
Reduced purification steps, process reproducibility

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